molecular formula C10H9ClN2O2 B13687282 Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13687282
M. Wt: 224.64 g/mol
InChI Key: JAHRXRNFCZUCDC-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a fused bicyclic structure consisting of imidazole and pyridine rings. The compound has a chlorine atom attached at the 5-position of the imidazole ring and an ethyl ester group at the 3-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. The presence of the chlorine atom and the ester group may influence its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : Approximately 224.64 g/mol
  • Melting Point : 79°C to 82°C

The compound features a chlorine atom at the 5-position of the imidazo ring, which significantly influences its chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibition of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may serve as a lead in developing drugs that require modulation of these pathways. The inhibition profiles indicate potential therapeutic applications in managing drug interactions and enhancing the efficacy of co-administered medications.

Anticancer Properties

Preliminary studies have suggested that this compound possesses anticancer properties. Although the exact mechanisms remain to be fully elucidated, the compound's ability to inhibit specific metabolic pathways may contribute to its antitumor activity. Further research is necessary to explore its efficacy in various cancer models and to identify the specific cancer types it may affect.

This compound's biological activity can be attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Enzymes : The inhibition of CYP1A2 and CYP2C19 suggests a role in altering drug metabolism.
  • Cell Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameCAS NumberUnique Features
Ethyl 7-Chloroimidazo[1,2-a]pyridine-3-carboxylate67107280Chlorine at the 7-position
Ethyl 5-Bromoimidazo[1,2-a]pyridine-3-carboxylate885271-51-2Bromine substitution instead of chlorine
Ethyl Imidazo[1,2-a]pyridine-3-carboxylateNot specifiedLacks halogen substitution

This compound stands out due to its specific chlorine substitution pattern and demonstrated biological activity against certain cytochrome P450 enzymes, making it particularly interesting for pharmaceutical applications compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study reported that this compound effectively inhibited CYP1A2 and CYP2C19 at low micromolar concentrations, indicating strong potential for drug development aimed at enhancing therapeutic efficacy while minimizing adverse effects associated with drug metabolism alterations.
  • Anticancer Research : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved are under investigation but suggest interference with critical signaling pathways that regulate cell growth and survival.
  • Pharmacokinetic Profiling : Preliminary pharmacokinetic studies indicate favorable absorption characteristics in animal models, supporting further development as a therapeutic agent.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-7-4-3-5-8(11)13(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRXRNFCZUCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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